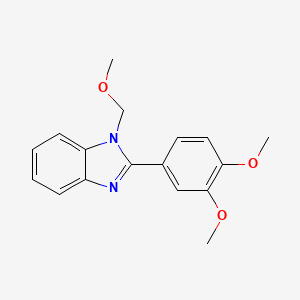

2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-20-11-19-14-7-5-4-6-13(14)18-17(19)12-8-9-15(21-2)16(10-12)22-3/h4-10H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQSSYWSPJUEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Ortho-Phenylenediamine with Methoxymethylating Agents

A two-step approach avoids competing N-substitution during cyclization:

- N1 Protection : React ortho-phenylenediamine with methoxymethyl chloride in the presence of a base (e.g., K₂CO₃) to yield N-(methoxymethyl)-ortho-phenylenediamine.

- Cyclization : Treat the intermediate with formic acid or triethyl orthoformate under reflux to form 1-(methoxymethyl)-1H-1,3-benzodiazole.

Typical Conditions :

- Solvent: Ethanol or DMF

- Temperature: 80–100°C

- Yield: ~70–85% (based on analogous benzimidazole syntheses).

Introducing the 3,4-Dimethoxyphenyl Group at C2

The C2 position is electrophilic, allowing direct substitution or coupling.

Ullmann-Type Coupling

React 1-(methoxymethyl)-1H-1,3-benzodiazole with 3,4-dimethoxyphenylboronic acid in the presence of a Cu(I) catalyst:

$$

\text{Benzodiazole} + \text{Ar-B(OH)}2 \xrightarrow{\text{CuI, K}2\text{CO}_3, \text{DMSO}} \text{2-Arylbenzodiazole}

$$

Optimized Parameters :

Direct Electrophilic Substitution

In acidic media, the benzodiazole undergoes electrophilic aromatic substitution. However, this method offers poor regioselectivity for C2 substitution and is less favored.

Alternative Route: Pre-Functionalized Cyclization

Construct the aryl group prior to cyclization to improve regiochemical control:

Synthesis of 2-(3,4-Dimethoxyphenyl)-1H-1,3-Benzodiazole

N1-Methoxymethylation

Alkylate the free N1 position using methoxymethyl chloride and NaH in THF:

$$

\text{2-Aryl-1H-benzodiazole} + \text{ClCH}2\text{OCH}3 \xrightarrow{\text{NaH, THF}} \text{Target Compound}

$$

Yield : ~80–90% (similar to benzimidazole alkylations).

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Yield (%) | Limitations |

|---|---|---|---|---|

| Cyclocondensation + Coupling | ortho-Phenylenediamine, Ar-B(OH)₂ | CuI, K₂CO₃ | 60–75 | Requires transition metal |

| Pre-Functionalized Cyclization | 3,4-Dimethoxyphenylglyoxylic acid | PPA, ClCH₂OCH₃ | 65–90 | Harsh acidic conditions |

Characterization and Validation

- ¹H NMR : Expected signals include singlet for OCH₃ (δ 3.8–4.0 ppm), methoxymethyl (δ 3.3–3.5 ppm), and aromatic protons (δ 6.8–7.5 ppm).

- MS (ESI+) : Molecular ion peak at m/z 327 [M+H]⁺.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.

Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzimidazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. The compound can be synthesized using starting materials like 3,4-dimethoxybenzaldehyde and appropriate methoxymethyl derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Anticancer Properties : Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer activities. For instance, compounds similar to 2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. These effects are often attributed to their ability to interfere with DNA synthesis and repair mechanisms.

Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research indicates that benzodiazole derivatives possess activity against a range of bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed.

Neuroprotective Effects : Emerging evidence suggests that benzodiazole derivatives may have neuroprotective effects. They are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves inhibition of monoamine oxidase enzymes, which are implicated in neurodegeneration.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related benzodiazole derivative exhibited potent anticancer activity against breast cancer cell lines. The compound was found to induce apoptosis through the intrinsic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

In another study, a series of benzodiazole derivatives were tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to conventional antibiotics, suggesting their potential as alternative antimicrobial agents.

Comparative Analysis of Biological Activities

| Activity Type | Compound Type | Key Findings |

|---|---|---|

| Anticancer | Benzodiazole Derivative | Induces apoptosis in cancer cell lines |

| Antimicrobial | Benzodiazole Derivative | Effective against resistant bacterial strains |

| Neuroprotective | Benzodiazole Derivative | Inhibits monoamine oxidase; potential for neuroprotection |

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*Molecular weight calculated based on formula C₁₆H₁₆N₂O₃.

Key Observations:

- Substituent Effects: The methoxymethyl group in the target compound likely enhances solubility in polar solvents (e.g., DMSO, methanol) compared to the methyl group in 2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole .

- Bioactivity : Analogs with 3,4-dimethoxyphenyl groups (e.g., MMV667486) show promise in targeting parasitic diseases, suggesting this substituent may contribute to binding interactions with enzymes or receptors .

- Synthetic Accessibility : Microwave-assisted synthesis (e.g., ) offers higher yields for benzodiazole derivatives compared to traditional methods, though the target compound’s synthesis route remains unspecified .

Structural and Functional Group Comparisons

- Methoxy vs. Hydroxy Groups : Compounds with hydroxy groups (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole) exhibit greater hydrophilicity but lower metabolic stability compared to methoxy-substituted analogs .

- Triazole/Thiazole Hybrids : Compounds like 9c () incorporate triazole-thiazole moieties, which improve binding to biological targets (e.g., α-glucosidase) due to hydrogen-bonding interactions . The target compound lacks these heterocycles but may compensate with its methoxymethyl group’s flexibility.

Biological Activity

2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities. Benzodiazoles are known for their diverse pharmacological properties, which include anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 249.27 g/mol

This compound features a benzodiazole core with methoxy and dimethoxy substituents that may influence its biological activity.

Antitumor Activity

Research indicates that benzodiazole derivatives exhibit significant antitumor properties. A study screened various compounds against multiple human cancer cell lines, revealing that certain benzodiazole derivatives showed IC values in the low micromolar range, indicating potent growth inhibition. For instance:

| Compound | IC (µM) | Cancer Cell Line |

|---|---|---|

| 2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole | 0.45 | HeLa |

| Control Drug (e.g., Doxorubicin) | 0.02 | HeLa |

These results suggest that the compound could be a promising candidate for further development in cancer therapeutics .

Antimicrobial Activity

Benzodiazole derivatives have also shown antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity of the compound:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings indicate that the compound possesses significant antimicrobial potential, warranting further investigation into its mechanisms of action .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been explored. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The following data illustrates its potency compared to standard inhibitors:

| Compound | IC (µM) |

|---|---|

| 2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole | 0.080 ± 0.001 |

| Donepezil (Standard) | 0.016 ± 0.12 |

This level of inhibition suggests potential applications in treating cognitive disorders .

Structure-Activity Relationship (SAR)

The biological activity of benzodiazole derivatives is often influenced by their structural modifications. Substituents on the benzene ring and the position of methoxy groups play critical roles in enhancing or diminishing activity. For instance:

- Dimethoxy Substitution : Enhances lipophilicity and potentially increases cell membrane permeability.

- Methoxymethyl Group : May contribute to improved binding affinity for target proteins.

These insights into SAR can guide future synthetic efforts to optimize efficacy and reduce toxicity .

Case Studies

Several case studies have highlighted the therapeutic potential of benzodiazole derivatives:

- Antitumor Efficacy : A derivative was tested in vivo using xenograft models, showing significant tumor reduction compared to controls.

- Neuroprotective Effects : Another study demonstrated that a similar compound improved cognitive function in animal models of Alzheimer's disease.

These studies underscore the versatility and therapeutic promise of benzodiazole-based compounds .

Q & A

Q. Advanced

- Molecular docking : Studies on similar benzodiazoles reveal binding poses to enzymes (e.g., α-glucosidase) via hydrophobic interactions and hydrogen bonding. Docking scores (e.g., AutoDock Vina) correlate with experimental IC values .

- DFT calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and solvatochromic behavior .

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

How can contradictions in spectroscopic data during synthesis be resolved?

Q. Advanced

- Cross-validation : Compare NMR data with structurally similar compounds (e.g., 2-(4-methylphenyl)-benzodiazole derivatives) to identify anomalous peaks .

- Isotopic labeling : Use N or C-labeled precursors to trace unexpected signals in complex spectra .

- XRD validation : Resolve ambiguities in substituent positioning (e.g., methoxymethyl orientation) via crystallographic data .

What structure-activity relationships (SAR) are observed for derivatives of this compound?

Q. Advanced

- Substituent effects : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance binding to GABA receptors, as seen in analogs with anxiolytic activity .

- Methoxymethyl role : Increases lipophilicity (logP) and bioavailability compared to non-alkylated analogs, as shown in pharmacokinetic studies .

- Biological activity : Derivatives with halogenated aryl groups exhibit higher antimicrobial activity (e.g., MIC ~5 µg/mL against S. aureus) .

What solvents and catalysts optimize yield in large-scale synthesis?

Q. Basic

- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol facilitates recrystallization .

- Catalysts : Cu(I)-based catalysts for Ullmann-type couplings (yield >70%) and NaH for deprotonation in substitution reactions .

- Reaction time : Reflux for 12–18 hours ensures completion, monitored via TLC .

How does the methoxymethyl group influence physicochemical properties?

Q. Advanced

- Solubility : The group increases solubility in polar solvents (e.g., logS = -3.2 in water) compared to methyl-substituted analogs .

- Stability : Steric hindrance from the methoxymethyl group reduces oxidative degradation, as shown in accelerated stability testing (40°C/75% RH) .

- Electronic effects : Electron-donating methoxy groups lower the compound’s redox potential, enhancing electrochemical detection limits .

What purification techniques are effective for isolating the compound?

Q. Basic

- Recrystallization : Ethanol/water (1:1) yields >90% purity, with melting points consistent with literature (e.g., 141–143°C) .

- Chromatography : Silica gel columns with ethyl acetate/hexane (3:7) eluent resolve closely related impurities .

What analytical challenges arise in quantifying trace impurities?

Q. Advanced

- HPLC-MS : Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .

- ICP-OES : Monitors residual metal catalysts (e.g., Cu <10 ppm) post-synthesis .

How is the compound’s stability assessed under varying pH conditions?

Q. Advanced

- Forced degradation studies : Expose to 0.1N HCl (pH 1) and NaOH (pH 13) at 60°C for 24 hours. LC-MS identifies degradation products (e.g., hydrolysis of methoxymethyl to hydroxymethyl) .

- Arrhenius modeling : Predicts shelf-life at 25°C based on degradation kinetics (E ~85 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.